2-Bromo-11H-benzo[b]fluoren-11-one
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Overview
Description
“2-Bromo-11H-benzo[b]fluoren-11-one” is a chemical compound with the molecular formula C17H9BrO . It has a molecular weight of 309.16 . The IUPAC name for this compound is 2-bromo-11H-benzo[b]fluoren-11-one .
Molecular Structure Analysis
The molecular structure of “2-Bromo-11H-benzo[b]fluoren-11-one” can be represented by the InChI code: 1S/C17H9BrO/c18-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)17(19)16(13)9-12/h1-9H . This structure can be viewed using appropriate molecular visualization software.Scientific Research Applications
Novel Synthesis Approaches
A novel intramolecular palladium-mediated arylation approach to benzo[b]fluoren-11-ones has been investigated, demonstrating an innovative oxidation and protection method that culminates in a Pd-promoted bi-arylic cyclization (Martínez et al., 2007). This process underscores the compound's role in facilitating complex organic synthesis.
Antibiotic Synthesis
Research into kinamycin antibiotics showcases the synthesis of a benzo[b]fluorene skeleton via Diels-Alder reaction, emphasizing its foundational role in the development of pharmaceuticals with potential antibiotic properties (Kitani et al., 2002).
Site-Selective Reactions
The compound's utility in site-selective Suzuki-Miyaura reactions illustrates its importance in achieving precise chemical modifications, essential for the synthesis of complex molecules (Salman et al., 2010).
Luminescence Applications
In material science, the compound has found applications in luminescence modulation within liquid crystalline phases, offering insights into the design of advanced materials with specific optical properties (Thiéry et al., 2014).
Organic Fluorescent Materials
The study on fluorene derivatives highlights the potential of 2-Bromo-11H-benzo[b]fluoren-11-one in the creation of fluorescent materials, indicating its significance in the development of sensors and other photoluminescent applications (Xu et al., 2013).
Metal Ion Sensing
Additionally, its derivatives have been used in the development of metal-ion sensing probes, demonstrating high sensitivity to Zn2+ and efficient two-photon absorption, relevant for bioimaging and environmental monitoring (Belfield et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The specific targets of 2-Bromo-11H-benzo[b]fluoren-11-one are currently unknown. This compound is a brominated aromatic ketone, and such compounds are often used in organic synthesis reactions as reagents or intermediates .
Action Environment
The action, efficacy, and stability of 2-Bromo-11H-benzo[b]fluoren-11-one could be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its reactivity may also depend on the solvent used and the specific conditions of the reaction environment .
properties
IUPAC Name |
2-bromobenzo[b]fluoren-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)17(19)16(13)9-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDJNELYMBXNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-11H-benzo[b]fluoren-11-one |
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